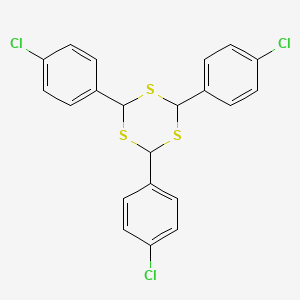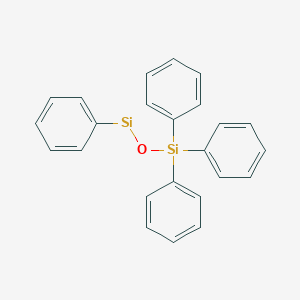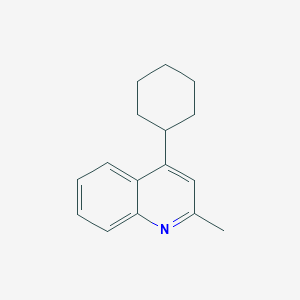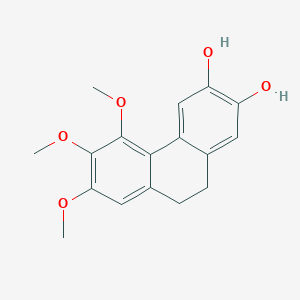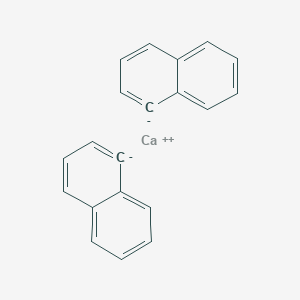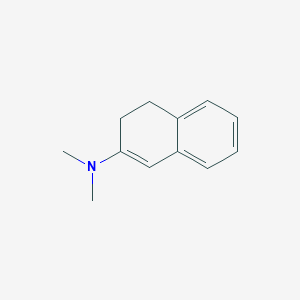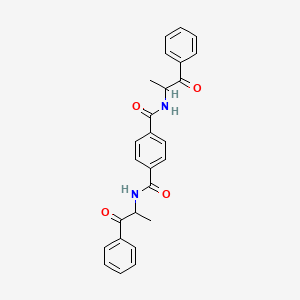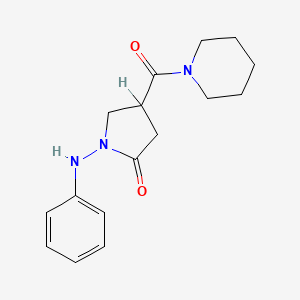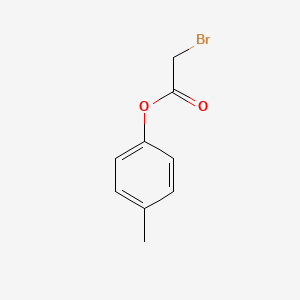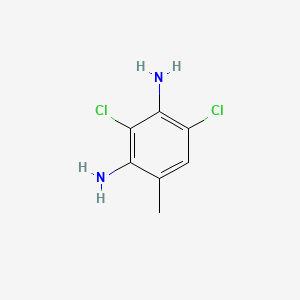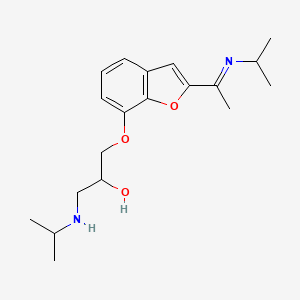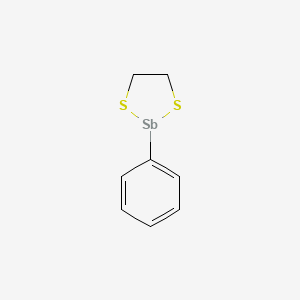
2-Phenyl-1,3,2-dithiastibolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3,2-dithiastibolane is an organoantimony compound characterized by the presence of a phenyl group attached to a 1,3,2-dithiastibolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3,2-dithiastibolane typically involves the reaction of antimony trichloride with thiophenol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiastibolane ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1,3,2-dithiastibolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3,2-dithiastibolane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organoantimony compounds.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3,2-dithiastibolane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may alter the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3,2-dithiarsolane: Similar structure but contains arsenic instead of antimony.
2-Phenyl-1,3,2-dithiastannolane: Contains tin instead of antimony.
2-Phenyl-1,3,2-dithiagermolane: Contains germanium instead of antimony.
Uniqueness: 2-Phenyl-1,3,2-dithiastibolane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its analogs. These properties include different reactivity patterns and potential biological activities, making it a valuable compound for further research and application development.
Eigenschaften
CAS-Nummer |
51525-64-5 |
|---|---|
Molekularformel |
C8H9S2Sb |
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
2-phenyl-1,3,2-dithiastibolane |
InChI |
InChI=1S/C6H5.C2H6S2.Sb/c1-2-4-6-5-3-1;3-1-2-4;/h1-5H;3-4H,1-2H2;/q;;+2/p-2 |
InChI-Schlüssel |
YWKCOWSSNSYOHV-UHFFFAOYSA-L |
Kanonische SMILES |
C1CS[Sb](S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


